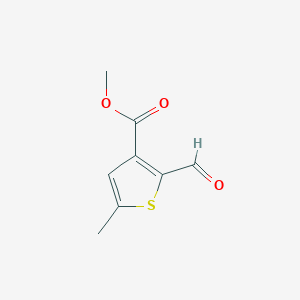
Methyl 2-formyl-5-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formyl-5-methylthiophene-3-carboxylate (MFTC) is a chemical compound that belongs to the thiophene family. It is a yellowish liquid with a molecular weight of 228.28 g/mol. MFTC has been extensively studied due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of Methyl 2-formyl-5-methylthiophene-3-carboxylate is still not fully understood. However, it has been reported that Methyl 2-formyl-5-methylthiophene-3-carboxylate may act through different pathways depending on its application. In the pharmaceutical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate may act by inhibiting the activity of specific enzymes or by modulating specific signaling pathways. In the agrochemical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate may act by disrupting specific metabolic pathways in plants or insects.
Biochemical and Physiological Effects:
Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit different biochemical and physiological effects depending on its application. In the pharmaceutical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of specific cytokines and chemokines. Methyl 2-formyl-5-methylthiophene-3-carboxylate has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In the agrochemical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit herbicidal and insecticidal effects by disrupting specific metabolic pathways in plants or insects.
实验室实验的优点和局限性
Methyl 2-formyl-5-methylthiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its high purity and stability, which makes it easy to handle and store. Another advantage of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its versatility, which allows it to be used in different applications. However, one of the limitations of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its high cost, which may limit its use in some experiments. Another limitation of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its potential toxicity, which may require special handling and disposal procedures.
未来方向
There are several future directions for the study of Methyl 2-formyl-5-methylthiophene-3-carboxylate. In the pharmaceutical industry, future studies could focus on the development of new Methyl 2-formyl-5-methylthiophene-3-carboxylate derivatives with improved anti-inflammatory, anti-tumor, and anti-microbial activities. In the agrochemical industry, future studies could focus on the development of new Methyl 2-formyl-5-methylthiophene-3-carboxylate derivatives with improved herbicidal and insecticidal activities. In the materials science field, future studies could focus on the development of new Methyl 2-formyl-5-methylthiophene-3-carboxylate-based materials with improved photochromic and electrochromic properties.
合成方法
Methyl 2-formyl-5-methylthiophene-3-carboxylate can be synthesized using different methods, including the Vilsmeier-Haack reaction, the Gewald reaction, and the Hantzsch reaction. The Vilsmeier-Haack reaction involves the reaction of 2-methylthiophene-3-carboxylic acid with DMF and POCl3 to yield Methyl 2-formyl-5-methylthiophene-3-carboxylate. The Gewald reaction involves the reaction of 2-methylthiophene-3-carboxylic acid with elemental sulfur and a primary amine to yield Methyl 2-formyl-5-methylthiophene-3-carboxylate. The Hantzsch reaction involves the reaction of 2-methylthiophene-3-carboxylic acid with formaldehyde and a primary amine to yield Methyl 2-formyl-5-methylthiophene-3-carboxylate.
科学研究应用
Methyl 2-formyl-5-methylthiophene-3-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In the agrochemical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit herbicidal and insecticidal activities. In the materials science field, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit photochromic and electrochromic properties.
属性
IUPAC Name |
methyl 2-formyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-6(8(10)11-2)7(4-9)12-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABTUCZLFHKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
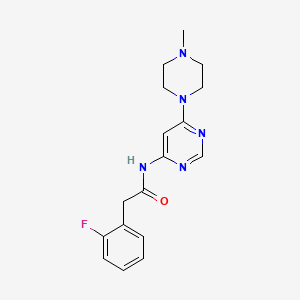
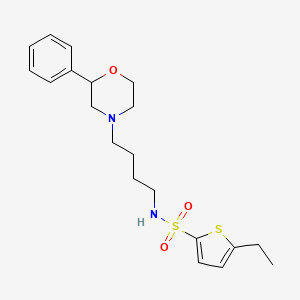
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

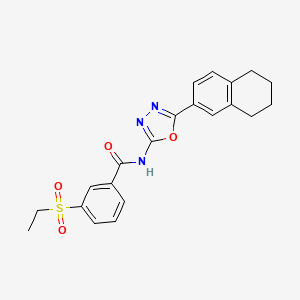

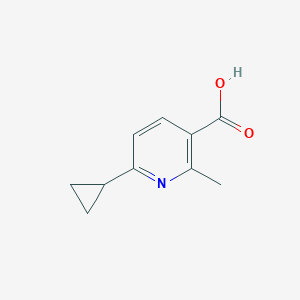

![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)